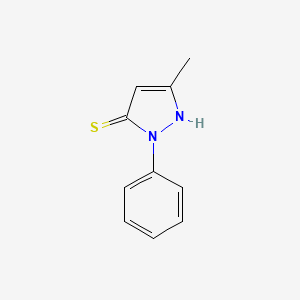

3-methyl-1-phenyl-1H-pyrazole-5-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenyl-1H-pyrazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGAFSBHHOCERQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for 3 Methyl 1 Phenyl 1h Pyrazole 5 Thiol and Its Derivatives

Direct Synthesis Strategies for 3-methyl-1-phenyl-1H-pyrazole-5-thiol

The direct synthesis of this compound primarily involves the conversion of the corresponding pyrazolone (B3327878), a well-known compound often referred to as Edaravone (B1671096). This transformation can be achieved through various thionation techniques.

Preparation from Edaravone and Related Pyrazolones

The most common precursor for the synthesis of this compound is 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, also known as Edaravone. mdpi.com The synthesis of Edaravone itself is a well-established process, typically achieved through the condensation reaction of ethyl acetoacetate (B1235776) and phenyl hydrazine. mdpi.comjmchemsci.com This reaction provides a straightforward and efficient route to the pyrazolone core, which can then be subjected to thionation to yield the desired thiol.

The direct conversion of Edaravone to this compound has been documented in the scientific literature, highlighting its role as a key intermediate in the synthesis of more complex molecules. researchgate.net

Thionation Reactions for Thiol Group Introduction

The introduction of the thiol group at the C5 position of the pyrazole (B372694) ring is a critical step and is typically accomplished through thionation of the corresponding pyrazolone. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used and effective thionating agent for this purpose. mdpi.comgoogle.com

For instance, the thionation of the related compound, 3-methyl-1-phenyl-4-acetylpyrazol-5-one, using Lawesson's reagent has been reported to proceed in high yield. mdpi.com In this specific case, the reaction was carried out in toluene (B28343) at 150°C, resulting in a 94% yield of the corresponding thioacetylpyrazolone. mdpi.com It is noteworthy that under these conditions, only the exocyclic acetyl oxygen was replaced by sulfur, while the endocyclic keto group (or its tautomeric hydroxyl form) remained unaffected. mdpi.com This selectivity highlights the nuanced reactivity of the pyrazolone system.

Patents have also disclosed the use of Lawesson's reagent for the synthesis of thio-derivatives of pyrazoles, further underscoring its utility in this chemical transformation. google.com Alternative thionating agents, such as phosphorus pentasulfide, can also be employed for the conversion of pyrazolones to their corresponding thiols.

| Reactant | Thionating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-methyl-1-phenyl-4-acetylpyrazol-5-one | Lawesson's Reagent | Toluene | 150 | 94 | mdpi.com |

Synthesis of Thiol-Linked Derivatives and Analogues

The nucleophilic nature of the thiol group in this compound makes it an excellent handle for the synthesis of a wide array of derivatives. These reactions typically involve the formation of new carbon-sulfur bonds, leading to thio-linked analogues and more complex sulphur-bridged structures.

Reactions with α-Chloro Amides to form Thio-Linked Pyrazole Analogues

While direct examples of the reaction of this compound with α-chloro amides are not extensively detailed in the reviewed literature, the synthesis of related pyrazole-amide and pyrazole-thioamide derivatives has been reported. beilstein-journals.orgmdpi.com These syntheses often proceed through different synthetic pathways, such as the reaction of pyrazole carbaldehydes with amines and a sulfur source in a three-component reaction to form pyrazole-tethered thioamides. beilstein-journals.org Another approach involves the reaction of pyrazole amines with carboxylic acids to form amide linkages. mdpi.com

These related synthetic strategies suggest the feasibility of reacting the nucleophilic thiol of this compound with electrophilic α-chloro amides to form the corresponding thioether-linked pyrazole amide derivatives. This reaction would proceed via a standard nucleophilic substitution mechanism.

Preparation of Sulphur-Bridged Pyrazole Derivatives

The synthesis of molecules containing two pyrazole rings linked by a sulfur atom, known as sulphur-bridged pyrazole derivatives, represents an important area of research. A general approach to such compounds involves the reaction of an N-acylated pyrazole with a mercaptoheterocycle in the presence of a base.

A notable example is the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which can be considered as methylene-bridged bis-pyrazoles. bohrium.comekb.eg These are synthesized through the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-one with an appropriate aldehyde. ekb.eg While not a direct sulfur bridge, this methodology showcases the formation of bridged bis-pyrazole structures. The synthesis of direct thioether or disulfide-bridged pyrazoles from this compound would likely involve oxidation of the thiol to a disulfide or its reaction with a suitable dihaloalkane to form a thioether bridge.

Development of Green and Efficient Synthetic Protocols

The pursuit of green and sustainable chemistry has influenced the synthesis of pyrazole derivatives, focusing on minimizing hazardous substances and maximizing efficiency. Research has explored catalyst-free reactions, the use of water as a green solvent, and the development of reusable biocatalysts. researchgate.netmdpi.com

One notable green approach involves a catalyst-free, one-pot, four-component domino reaction performed in water to synthesize novel 1H-furo[2,3-c]pyrazole-4-amines. researchgate.net This method highlights the principles of green chemistry by avoiding toxic solvents and simplifying the reaction setup. researchgate.net Similarly, the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been achieved through a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone and various benzaldehydes at room temperature, which allows for high to excellent yields and isolation of pure products by simple filtration. nih.gov

Further innovation in this area includes the development of a magnetic aminated starch (MAST) biocatalyst for the eco-friendly synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives. mdpi.com This biocatalyst facilitates the reaction in ethanol (B145695) at a moderate temperature of 40 °C, achieving high yields in short reaction times. mdpi.com A significant advantage of this protocol is the easy recovery of the magnetic biocatalyst, which can be recycled for multiple consecutive cycles without a significant drop in its efficiency. mdpi.com

These protocols underscore a shift towards more environmentally benign synthetic strategies in pyrazole chemistry, emphasizing short reaction times, high efficiency, easy product separation, and the avoidance of toxic materials. researchgate.net

Table 1: Overview of Green Synthetic Protocols for Pyrazole Derivatives

| Product Class | Key Reactants | Catalyst/Solvent System | Green Chemistry Principles | Yield | Reference |

|---|---|---|---|---|---|

| 1H-furo[2,3-c]pyrazole-4-amines | Hydrazines, Ethyl acetoacetate, Aromatic amines, Phenylglyoxal monohydrate | Catalyst-free / Water | Use of green solvent, Domino reaction | Not specified | researchgate.net |

| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | 3-methyl-1-phenyl-5-pyrazolone, Benzaldehydes | Sodium acetate (B1210297) / Room Temp. | High atom economy, Simple filtration | High to excellent | nih.gov |

| 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones | Indole (B1671886), 3-methyl-1-phenyl-1H-pyrazol-5-ol, Aldehyde | Magnetic aminated starch (MAST) biocatalyst / Ethanol | Reusable biocatalyst, Mild conditions | 85-93% | mdpi.com |

Synthetic Applications of this compound as a Building Block

The this compound scaffold and its oxygen analog, 3-methyl-1-phenyl-pyrazol-5-one, are versatile building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules and heterocyclic systems. mdpi.comnih.govrsc.org Their reactivity allows for modifications at various positions, leading to derivatives with significant applications, including as intermediates for pharmaceuticals. google.comgoogle.com

A key transformation is the synthesis of sulfur-containing analogues. For instance, 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one can be obtained in excellent yield through the thionation of the corresponding oxygen analogue, 4-acetyl-3-methyl-1-phenyl-pyrazol-5-one, using Lawesson's reagent. mdpi.comresearchgate.net This demonstrates a direct pathway to introduce a thioacyl group to the pyrazole core.

The pyrazolone ring is also a key component in multi-component reactions to construct larger molecular frameworks. It reacts with various benzaldehydes to produce 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). nih.gov Furthermore, it participates in condensation reactions with indole and aldehydes to form 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives. mdpi.com

The pyrazole moiety is also a crucial intermediate in the synthesis of pharmaceutical compounds. For example, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a key intermediate for Teneligliptin, a drug used for treating type 2 diabetes mellitus. google.comgoogle.com The synthesis involves creating the piperazine-substituted pyrazole, which is then reacted with other components to build the final active pharmaceutical ingredient. google.com Additionally, the pyrazolone can undergo O-acylation, as seen in the reaction with 2-bromo-3-furoyl chloride to yield 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate, showcasing its utility in creating ester derivatives. mdpi.com

Table 2: Synthetic Applications of the 3-methyl-1-phenyl-pyrazole Core

| Derivative Synthesized | Reaction Type | Key Reagents | Application/Significance | Reference |

|---|---|---|---|---|

| 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one | Thionation | 4-acetyl-3-methyl-1-phenyl-pyrazol-5-one, Lawesson's reagent | Synthesis of sulfur-containing ligands | mdpi.comresearchgate.net |

| 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Three-component reaction | 3-methyl-1-phenyl-5-pyrazolone, Benzaldehydes | Building complex molecules with potential biological activity | nih.gov |

| 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones | Condensation reaction | 3-methyl-1-phenyl-1H-pyrazol-5-ol, Indole, Aldehydes | Synthesis of potential anticancer agents | mdpi.com |

| 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | Multi-step synthesis | 3-methyl-1-phenyl-pyrazol-5-one derivatives, Piperazine | Key intermediate for the drug Teneligliptin | google.comgoogle.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate | O-Acylation | 3-methyl-1-phenyl-2-pyrazolin-5-one, 2-bromo-3-furoyl chloride | Formation of ester derivatives | mdpi.com |

Chemical Reactivity and Transformations of 3 Methyl 1 Phenyl 1h Pyrazole 5 Thiol

Reactions Involving the Thiol Moiety

The thiol group in 3-methyl-1-phenyl-1H-pyrazole-5-thiol is a potent nucleophile, rendering it susceptible to a variety of reactions, most notably S-alkylation and related transformations.

Thio-etherifications and S-alkylation

The sulfur atom of the thiol group readily participates in nucleophilic substitution reactions with various electrophiles, leading to the formation of thioethers. This S-alkylation is a common strategy to introduce diverse functionalities onto the pyrazole (B372694) scaffold. For instance, the reaction with alkyl halides in the presence of a base is a standard method for the synthesis of 5-(alkylthio)-3-methyl-1-phenyl-1H-pyrazoles.

A notable application of this reactivity is in the synthesis of fused heterocyclic systems. For example, the reaction of a related aminopyrazole derivative with bis(methylthio)methylene]malononitrile results in a product containing a methylthio group, which can subsequently be displaced or transformed. While direct S-alkylation examples for this compound are not extensively detailed in the provided search results, the general reactivity of thiols suggests that reactions with electrophiles like alkyl halides, epoxides, and Michael acceptors would proceed under standard conditions to yield the corresponding thioethers.

Trifluoromethylthiolation Reactions

The introduction of a trifluoromethylthio (SCF3) group can significantly alter the physicochemical and biological properties of a molecule. An efficient method for the direct C4-trifluoromethylthiolation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the tautomeric form of this compound, has been developed. This reaction utilizes trifluoromethanesulfenamide (PhNHSCF3) in the presence of a bismuth(III) salt, such as BiCl3, as a promoter. The reaction proceeds smoothly to afford 3-methyl-1-phenyl-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol in high yields.

The scope of this reaction has been explored with various substituents on the phenyl ring of the pyrazolone (B3327878). The results indicate that both electron-donating and electron-withdrawing groups are well-tolerated, providing the corresponding products in good to excellent yields.

| Entry | R group on phenyl ring | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 3-methyl-1-phenyl-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol | 85 |

| 2 | p-CH3 | 3-methyl-1-(p-tolyl)-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol | 80 |

| 3 | p-Br | 1-(4-bromophenyl)-3-methyl-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol | 90 |

Pyrazole Ring Transformations and Functionalization

The pyrazole ring in this compound is an aromatic system that can undergo various transformations, including electrophilic and nucleophilic substitutions, as well as serving as a scaffold for the construction of fused heterocyclic systems.

Electrophilic and Nucleophilic Substitution Patterns on the Pyrazole Ring

The pyrazole ring is generally susceptible to electrophilic substitution, with the C4 position being the most reactive site. The Vilsmeier-Haack reaction, which introduces a formyl group, is a classic example of electrophilic substitution on the pyrazole ring. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to the formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This transformation involves both chlorination and formylation.

While the pyrazole ring is generally considered electron-rich and thus more reactive towards electrophiles, nucleophilic substitution can also occur, particularly when the ring is substituted with strong electron-withdrawing groups or when a good leaving group is present.

Cyclization Reactions Utilizing the Pyrazole Core

The pyrazole ring of this compound and its derivatives can serve as a foundation for the synthesis of various fused heterocyclic systems. These reactions often involve the functional groups attached to the pyrazole ring participating in cyclization with a suitable reagent.

One common strategy involves the condensation of a 5-aminopyrazole derivative, which can be conceptually derived from the thiol, with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[3,4-b]pyridines. For example, the reaction of 5-amino-3-methyl-1-phenylpyrazole with acetylacetone (B45752) in acetic acid leads to the formation of 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized from appropriately substituted pyrazole precursors. The reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with thiourea (B124793) leads to a diaminopyrazolo[3,4-d]pyrimidine derivative. These examples highlight the utility of the pyrazole core as a versatile scaffold for the construction of more complex, fused heterocyclic systems with potential applications in medicinal chemistry.

C-Acylation and other Carbonyl Functionalizations of Pyrazolones

The tautomeric equilibrium between this compound and its corresponding pyrazolone form, 3-methyl-1-phenyl-3-pyrazoline-5-thione, allows for reactions characteristic of both functionalities. The pyrazolone tautomer, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is particularly important as it allows for facile C-acylation at the C4 position.

Selective C-acylation can be achieved by reacting 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with acyl chlorides in the presence of a base like calcium hydroxide. This method effectively directs the acylation to the carbon atom, avoiding O-acylation. This reaction has been successfully applied to a range of aroyl chlorides. researchgate.net

| Acyl Chloride | Product | Yield (%) |

|---|---|---|

| 4-Methylbenzoyl chloride | 4-(4-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | High |

| 4-Fluorobenzoyl chloride | 4-(4-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | High |

| 4-Phenylbenzoyl chloride | 4-(4-phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | High |

| 4-(Trifluoromethyl)benzoyl chloride | 3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5-one | High |

Furthermore, the carbonyl group of an acyl substituent at the C4 position can undergo further transformations. For instance, 4-acetyl-3-methyl-1-phenyl-pyrazol-5-one can be thionated using Lawesson's reagent to yield 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one. researchgate.net This reaction demonstrates the possibility of selectively modifying the carbonyl functionality introduced via C-acylation.

Reaction Mechanisms and Pathways for Derivatization

The chemical reactivity of this compound is governed by the nucleophilic character of the sulfur atom and the potential for reactions involving the pyrazole ring. Derivatization can be achieved through various pathways, including S-alkylation, Michael additions, and oxidative coupling. The reactivity is also influenced by the tautomeric equilibrium between the thiol and thione forms of the molecule.

S-Alkylation: The thiol group of this compound is a soft nucleophile and is expected to readily undergo S-alkylation with soft electrophiles such as alkyl halides. This reaction proceeds via a standard nucleophilic substitution mechanism, likely SN2, where the sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. The reaction is typically carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate anion.

Thia-Michael Addition: Analogous to the well-documented Michael addition of its oxygen counterpart (3-methyl-1-phenyl-pyrazol-5-one) to α,β-unsaturated ketones, this compound is anticipated to act as a competent Michael donor in thia-Michael additions. researchgate.netscience.gov This reaction involves the 1,4-conjugate addition of the thiol to a Michael acceptor, such as an α,β-unsaturated carbonyl compound or nitrile. mdpi.com The mechanism is typically initiated by a base, which generates the thiolate anion. This anion then attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-sulfur bond. The resulting enolate intermediate is then protonated to yield the final adduct. The reversibility of the thia-Michael addition can be influenced by factors such as pH and the electronic nature of the substituents on the Michael acceptor. mdpi.com

| Reaction Type | Reactants | General Conditions | Product Type |

| S-Alkylation | This compound, Alkyl Halide | Base (e.g., NaH, K2CO3), Aprotic Solvent | S-Alkyl-3-methyl-1-phenyl-1H-pyrazole |

| Thia-Michael Addition | This compound, α,β-Unsaturated Ketone/Ester | Base or Nucleophilic Catalyst, Protic or Aprotic Solvent | 4-(S-alkyl)-3-methyl-1-phenyl-1H-pyrazol-5-one derivative |

Oxidative Coupling: Thiols are known to undergo oxidation to form disulfides, and this compound is expected to follow this reactivity pattern. nih.gov This transformation can be achieved using a variety of oxidizing agents, such as iodine, hydrogen peroxide, or even atmospheric oxygen, sometimes catalyzed by metal ions. The reaction proceeds through the formation of a thiyl radical intermediate. Two thiyl radicals can then combine to form the disulfide bond. This dimerization is a common pathway for the derivatization of thiols.

Reactions at the Pyrazole Ring: While the thiol group is the primary site of reactivity for many transformations, the pyrazole ring itself can also participate in reactions. For instance, the Vilsmeier-Haack reaction on the analogous 3-methyl-1-phenyl-pyrazol-5-one introduces a formyl group at the 4-position after chlorination of the 5-position. mdpi.com Similar reactivity could potentially be exploited for the derivatization of the thiol counterpart, although the conditions would need to be carefully controlled to avoid oxidation of the thiol group.

Stability and Degradation Pathways (mechanistic, non-safety focus)

The stability of this compound is influenced by its susceptibility to oxidation and potential photochemical transformations. The pyrazole ring itself is generally a stable aromatic system, resistant to many chemical transformations. nih.gov

Oxidative Degradation: The primary degradation pathway for this compound under aerobic conditions is likely oxidation of the thiol group. This process can occur in a stepwise manner. The initial and most common oxidation product is the corresponding disulfide, formed through the coupling of two molecules of the thiol. nih.gov This can be initiated by various oxidants or occur slowly in the presence of air.

Further oxidation of the disulfide can lead to the formation of thiolsulfinates. nih.gov This step involves the insertion of an oxygen atom into the disulfide bond. More aggressive oxidation conditions can lead to the formation of sulfonic acids, which represents a more complete degradation of the thiol functionality. The rate and extent of oxidation can be influenced by factors such as the presence of metal catalysts, exposure to light, and the pH of the medium.

| Degradation Pathway | Initiating Factor | Intermediate Species | Final Product(s) |

| Oxidative Dimerization | Oxygen, Mild Oxidants | Thiyl Radical | Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl) disulfide |

| Further Oxidation | Stronger Oxidants (e.g., H2O2) | Thiolsulfinate | 3-methyl-1-phenyl-1H-pyrazole-5-sulfonic acid |

| Photochemical Reaction | UV Light | Excited State Species | Potential rearranged or cleaved products |

Photochemical Stability: A derivative of 3-methyl-1-phenyl-pyrazole has been shown to exhibit photochromic behavior, indicating that the pyrazole ring system can be sensitive to UV light. mdpi.com This suggests that this compound may also undergo photochemical reactions upon exposure to light, potentially leading to rearrangements or degradation. The specific pathways would depend on the wavelength of light and the presence of other reactive species.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-methyl-1-phenyl-1H-pyrazole-5-thiol. Through 1D (¹H and ¹³C) and 2D experiments, a complete assignment of all resonances can be achieved, confirming the connectivity and substitution pattern of the pyrazole (B372694) core.

The ¹H NMR spectrum provides information on the chemical environment of protons. For this compound, the proton signals can be assigned based on their expected chemical shifts, multiplicities, and integration values. The phenyl group protons typically appear as multiplets in the aromatic region (δ 7.2-7.8 ppm). chemicalbook.com The methyl group (CH₃) attached to the C3 position of the pyrazole ring is expected to resonate as a sharp singlet in the upfield region, typically around δ 2.3-2.5 ppm. rsc.orgmdpi.com The single proton on the C4 position of the pyrazole ring would also appear as a singlet, anticipated around δ 6.2 ppm. chemicalbook.com A key signal for this molecule is the thiol proton (-SH), which is expected to be a broad singlet with a variable chemical shift depending on concentration and solvent, but generally found in the δ 3-4 ppm range.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The methyl carbon is expected at approximately δ 12-18 ppm. rsc.orgmdpi.com The carbons of the phenyl ring would produce signals in the δ 125-139 ppm range. rsc.org The pyrazole ring carbons are distinctive: C3, bonded to the methyl group, is anticipated around δ 147-153 ppm; C4 is expected to be the most shielded of the ring carbons, appearing around δ 93-115 ppm; and C5, bonded to the sulfur atom, would have a chemical shift significantly influenced by the thiol/thione tautomerism. rsc.orgmdpi.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| CH₃ | ~2.4 | ~15 | Singlet signal for the methyl group. |

| H4 | ~6.2 | - | Singlet for the proton on the pyrazole ring. |

| C3 | - | ~150 | Quaternary carbon attached to the methyl group. |

| C4 | - | ~105 | Carbon bearing the H4 proton. |

| C5 | - | ~160 | Quaternary carbon attached to the thiol group. |

| Phenyl-H | ~7.2-7.8 | - | Multiplets in the aromatic region. |

| Phenyl-C | - | ~125-139 | Signals for the six carbons of the phenyl ring. |

| SH | ~3-4 (variable) | - | Broad singlet, position is solvent-dependent. |

To unambiguously confirm the molecular structure, 2D NMR experiments are essential. science.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. rsc.org This is particularly useful for assigning the ortho, meta, and para protons within the phenyl ring by observing their cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. mdpi.comrsc.org It would definitively link the ¹H signals for H4, the methyl protons, and the phenyl protons to their corresponding ¹³C signals (C4, the methyl carbon, and the phenyl CH carbons).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying the connectivity across multiple bonds, especially for assigning quaternary carbons. mdpi.comresearchgate.net Key correlations would include:

A cross-peak between the methyl protons (¹H) and the C3 and C4 carbons (¹³C).

Correlations from the H4 proton to carbons C3 and C5.

Correlations from the phenyl protons to the quaternary ipso-carbon of the phenyl ring. These correlations confirm the relative positions of the methyl and thiol groups on the pyrazole ring and the attachment of the phenyl group to the nitrogen atom. rsc.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides direct information about the functional groups present in a molecule and can be used to study its tautomeric forms.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. derpharmachemica.comvscht.cz

S-H Stretching: A weak but sharp band around 2550-2600 cm⁻¹ is the characteristic signal for the S-H stretching vibration of the thiol group. researchgate.net Its presence is a strong indicator of the thiol tautomer.

C=C and C=N Stretching: Vibrations from the pyrazole and phenyl rings (C=C and C=N stretching) typically occur in the 1400-1600 cm⁻¹ region. derpharmachemica.comjocpr.com

C-S Stretching: The C-S stretching vibration is generally weak and appears in the fingerprint region, around 600-800 cm⁻¹.

Interactive Table: Key IR/Raman Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Methyl Group |

| S-H Stretch | 2550 - 2600 | Weak-Medium | Thiol (-SH) |

| C=N / C=C Stretch | 1400 - 1600 | Medium-Strong | Pyrazole/Phenyl Rings |

| C=S Stretch (Thione form) | 1050 - 1250 | Medium-Strong | Thione (>C=S) |

| C-H Bending | 1370 - 1470 | Medium | Methyl Group |

This compound can exist in two tautomeric forms: the thiol form (A) and the thione form (B). This is analogous to the well-studied keto-enol tautomerism of 1-phenyl-3-methyl-pyrazol-5-one. bas.bgresearchgate.net A theoretical study on the parent 1H-pyrazole-5-thiol confirms the possibility of such tautomerism. mdpi.com

Vibrational spectroscopy is an excellent tool to distinguish between these forms.

The thiol form would be characterized by the presence of the weak S-H stretching band near 2570 cm⁻¹. researchgate.net

The thione form would be identified by the absence of the S-H stretch and the appearance of a relatively strong C=S stretching band, typically in the 1050-1250 cm⁻¹ region.

The predominant form in a given state (solid or solution) can be determined by observing which of these characteristic bands is present or dominant in the IR or Raman spectrum.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₀N₂S), the exact mass would be 190.0565 Da. High-Resolution Mass Spectrometry (HRMS) can confirm this elemental composition with high accuracy. rsc.orgmdpi.com

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺•) at m/z = 190. The fragmentation pattern would likely involve several key pathways:

Loss of a hydrogen atom: [M-1]⁺ at m/z = 189.

Loss of the SH radical: [M-33]⁺ at m/z = 157.

Formation of the phenyl cation: A significant peak at m/z = 77, corresponding to the C₆H₅⁺ fragment, is characteristic of phenyl-substituted compounds. chemicalbook.com

Cleavage of the pyrazole ring: Fragmentation of the heterocyclic ring can lead to various smaller charged species.

Interactive Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Formula | Notes |

| 190 | [M]⁺• | [C₁₀H₁₀N₂S]⁺• | Molecular Ion |

| 157 | [M - SH]⁺ | [C₁₀H₉N₂]⁺ | Loss of the sulfhydryl radical. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic properties of pyrazole (B372694) derivatives.

Density Functional Theory (DFT) calculations are a powerful tool for optimizing the molecular geometry and understanding the electronic nature of molecules like 3-methyl-1-phenyl-1H-pyrazole-5-thiol. Studies on analogous pyrazole compounds, such as 3-methyl-1-phenyl-pyrazol-5-one, have utilized DFT methods, commonly with the B3LYP functional and a 6-31G(d) or higher basis set, to determine structural parameters. researchgate.netjocpr.com For the thiol analogue, it is expected that the pyrazole ring will be largely planar, with the phenyl ring likely twisted at an angle relative to the pyrazole core due to steric hindrance. nih.gov This twisting is a common feature in 1-phenyl substituted pyrazoles. nih.gov The bond lengths and angles within the pyrazole and phenyl rings are predicted to be in good agreement with experimental data for similar crystalline structures. jocpr.commdpi.com

The electronic structure is characterized by the distribution of electron density, which can be visualized through various computational analyses. The presence of the sulfur atom in the thiol group, the nitrogen atoms in the pyrazole ring, and the delocalized π-system of the phenyl ring are key determinants of the molecule's electronic properties. DFT studies on related pyrazoles have provided valuable insights into their electronic properties and chemical reactivity. researchgate.net

The tautomerism of pyrazole derivatives is a well-documented phenomenon, and computational studies have been crucial in understanding the relative stabilities of different tautomeric forms. For this compound, several tautomers can be considered, including the thiol, thione, and other prototropic isomers.

A computational study on 1H-pyrazole-5-thiol, a closely related compound, using a 6-311++G(d,p) basis set, revealed the significant role of solvent molecules in the intermolecular proton transfer and tautomerism. nih.govmdpi.com In the gas phase, the prototropic annular tautomers were found to be the most stable. nih.govmdpi.com For this compound, it is anticipated that in the gas phase, the thiol form (A) would be in equilibrium with its thione tautomer (B). The relative energies of these tautomers can be calculated to determine the predominant species.

The inclusion of a solvent in computational models, often using a polarized continuum model (PCM), is essential as it can significantly alter the tautomeric equilibrium. nih.gov Hydrogen bonding with solvent molecules can stabilize one tautomer over another. For instance, in protic solvents, the thione form might be favored due to its ability to act as a hydrogen bond acceptor.

Table 1: Investigated Tautomers of this compound

| Tautomer | Structure |

| Thiol Form (A) |  |

| Thione Form (B) |  |

Note: The images are representative structures for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory, providing insights into the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. derpharmachemica.com A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

For pyrazole derivatives, the HOMO is typically localized on the more electron-rich regions of the molecule, such as the pyrazole ring and the thiol group, while the LUMO is often distributed over the π-conjugated system, including the phenyl ring. derpharmachemica.com DFT calculations allow for the determination of the energies of these orbitals and the visualization of their spatial distribution.

Table 2: Calculated Quantum Chemical Parameters for a Related Pyrazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The values are illustrative and based on typical calculations for similar pyrazole compounds.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from computational chemistry. It illustrates the charge distribution within a molecule and helps in identifying the sites susceptible to electrophilic and nucleophilic attack. derpharmachemica.com In the MEP of this compound, the regions around the nitrogen atoms and the sulfur atom are expected to show negative potential (red/yellow), indicating their nucleophilic character and ability to participate in hydrogen bonding. Conversely, the regions around the hydrogen atoms would exhibit positive potential (blue), highlighting their electrophilic nature. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is indicative of intramolecular charge transfer (ICT). researchgate.net In this compound, significant ICT is expected from the electron-donating groups (such as the methyl and thiol groups) towards the electron-accepting regions of the molecule, facilitated by the conjugated π-system.

Molecular Dynamics Simulations

Based on the available search results, no specific studies employing molecular dynamics simulations for this compound were found. However, molecular dynamics simulations have been applied to related pyrazole-containing systems to study their dynamic behavior and interactions with other molecules, such as proteins. researchgate.net

Prediction of Spectroscopic Parameters (e.g., GIAO NMR, theoretical IR)

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.gov Theoretical ¹H and ¹³C NMR spectra for this compound can be predicted using DFT. jocpr.com The calculated chemical shifts for the protons and carbons of the methyl group, the pyrazole ring, and the phenyl ring would be expected to show good correlation with experimental values. nih.gov

Theoretical Infrared (IR) spectra can also be calculated to aid in the assignment of vibrational modes. jocpr.com The calculated frequencies for characteristic vibrations, such as the S-H stretch of the thiol group, the C=S stretch of the thione tautomer, the C-N and C=N stretching modes of the pyrazole ring, and the aromatic C-H stretching vibrations of the phenyl ring, can be compared with experimental IR spectra. researchgate.net DFT calculations at the B3LYP level have been shown to provide reliable predictions of vibrational frequencies for pyrazole derivatives. jocpr.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| S-H (Thiol) | Stretching | ~2550-2600 |

| C=S (Thione) | Stretching | ~1050-1250 |

| C=N (Pyrazole) | Stretching | ~1500-1600 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

Note: These are approximate ranges based on computational studies of similar compounds.

Reaction Mechanism Studies through Computational Methods

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms involving pyrazole derivatives. eurasianjournals.com Methods such as Density Functional Theory (DFT) provide detailed insights into the electronic structure, transition states, and potential energy surfaces of reacting species, which are often difficult to determine experimentally. eurasianjournals.comnih.gov These theoretical investigations are crucial for understanding the tautomeric equilibria, reactivity, and kinetic versus thermodynamic control in reactions involving compounds like this compound and its precursors. mdpi.comresearchgate.net

One of the most fundamental reaction mechanisms studied computationally for this class of compounds is tautomerism. The pyrazole-5-thiol core can exist in multiple tautomeric forms due to proton migration between the nitrogen atoms of the pyrazole ring (annular tautomerism) and between the ring and the exocyclic thiol group (side-chain tautomerism). A computational study by Beni and Chermahini on the parent 1H-pyrazole-5-thiol, utilizing DFT calculations at the B3LYP/6-311++G(d,p) level of theory, investigated the relative stability of its various tautomers in the gas phase. mdpi.com The study revealed that in the gas phase, the products of prototropic annular tautomerism were the most stable forms. mdpi.com The presence and role of solvent molecules, such as water and ammonia, were also shown to be significant in facilitating intermolecular proton transfer, thereby influencing the tautomeric equilibrium. mdpi.com

| Tautomer Structure | Computational Method | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|

| Thione Tautomer A | B3LYP/6-311++G(d,p) | 0.00 (Most Stable) | mdpi.com |

| Thione Tautomer B | B3LYP/6-311++G(d,p) | 3.56 | mdpi.com |

| Thiol Tautomer C | B3LYP/6-311++G(d,p) | 31.97 | mdpi.com |

Beyond tautomerism, computational methods have been employed to explore more complex reaction pathways. For instance, a theoretical study on the reaction of 3-methyl-1-phenyl-5-pyrazolone, the oxygen analog and a common precursor, with methyl 3-bromo-3-nitroacrylate was conducted to understand the formation of spiro-fused nitrocyclopropanecarboxylates. researchgate.net Using DFT calculations (B3LYP/6-311+G(d,p)), researchers evaluated the formation barriers and thermodynamic stability of all possible configurational isomers. researchgate.net The study demonstrated that the reaction is under kinetic control, leading preferentially to the formation of the trans-isomers of nitrospirocyclopropanecarboxylates, a result that was confirmed by experimental findings. researchgate.net Such studies highlight the predictive power of computational chemistry in determining reaction outcomes and stereoselectivity.

| Product Isomer | Parameter | Computational Method | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| trans-nitrospirocyclopropane | Formation Barrier (Activation Energy) | B3LYP/6-311+G(d,p) | Lower | researchgate.net |

| cis-nitrospirocyclopropane | Formation Barrier (Activation Energy) | B3LYP/6-311+G(d,p) | Higher | researchgate.net |

| trans-nitrospirocyclopropane | Thermodynamic Stability | B3LYP/6-311+G(d,p) | Kinetically Favored Product | researchgate.net |

| Dihydrofuran Isomer | Thermodynamic Stability | B3LYP/6-311+G(d,p) | Thermodynamically More Stable | researchgate.net |

These computational investigations into reaction mechanisms provide invaluable, atomistic-level understanding of the factors governing the chemical behavior of this compound and related compounds. They not only complement experimental work but also guide the design of new synthetic routes and the prediction of novel reactivity patterns. eurasianjournals.comresearchgate.net

Applications in Advanced Chemical Fields Excluding Clinical/safety/dosage

Analytical Chemistry Applications

The structural arrangement of 3-methyl-1-phenyl-1H-pyrazole-5-thiol, particularly the presence of the sulfur atom in the thiol group and the nitrogen atoms in the pyrazole (B372694) ring, suggests a strong potential for coordination with metal ions. This characteristic is the foundation for its applications in analytical chemistry, primarily in the detection and separation of metal ions.

Use as Reagents for Metal Ion Detection or Complexation

While direct studies on this compound as a chelating agent are not extensively documented, the behavior of closely related sulfur-containing pyrazole derivatives provides strong evidence for its utility in metal ion complexation. For instance, the analogous compound, 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide, has been successfully introduced as a novel chelating agent for a range of divalent and trivalent metal ions. nih.gov This related compound demonstrates bidentate coordination through its hydroxo and thiol groups, forming stable complexes with Cr(III), Fe(III), Co(II), Ni(II), and Cu(II) ions. nih.gov The ligand coordinates as a monobasic bidentate agent with most of these metals. nih.gov

The stability of these metal complexes is a crucial factor in their application for detection and separation. The stepwise stability constants for some of these complexes have been calculated, highlighting the affinity of this class of compounds for metal ions.

| Metal Ion | log K1 | log K2 |

|---|---|---|

| Co(II) | 4.56 | 4.10 |

| Cu(II) | 4.95 | 4.45 |

| Fe(III) | 5.04 | 4.80 |

Table 1: Stepwise stability constants of metal complexes with 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide. nih.gov

Given the structural similarities, it is highly probable that this compound would also exhibit significant chelating properties, with the thiol group playing a key role in coordinating with metal centers. The "soft" nature of the sulfur donor atom makes it particularly suitable for binding to "soft" metal ions. This characteristic can be exploited for the selective detection and extraction of specific metal ions from complex matrices. Pyrazole-based chemosensors have been developed for the colorimetric detection of metal ions like Cu(II), where complexation leads to a distinct color change. nih.gov

Applications in Chromatographic Separations

The oxygen analogue of the title compound, 1-phenyl-3-methyl-5-pyrazolone (PMP), is a well-established derivatizing agent in the field of chromatography, particularly for the analysis of carbohydrates. researchgate.net PMP is used to label reducing sugars prior to their separation by high-performance liquid chromatography (HPLC) or capillary electrophoresis. researchgate.net While this application does not directly involve the thiol derivative, it underscores the utility of the pyrazole scaffold in creating derivatives suitable for high-resolution separation techniques. The presence of the thiol group in this compound could potentially be exploited in a similar manner, for instance, in the derivatization of specific analytes for chromatographic analysis, or as a stationary phase in affinity chromatography for the separation of metal ions. The C-acylated derivatives of the pyrazolone (B3327878) analogue are noted for their great complexation and extraction ability towards metal ions, which is a key principle in separation science. rsc.org

Material Science and Supramolecular Chemistry

The ability of molecules to self-assemble into ordered structures is a cornerstone of material science and supramolecular chemistry. The structural features of this compound, including its potential for hydrogen bonding and other non-covalent interactions, make it a candidate for the construction of novel supramolecular architectures and functional materials.

Self-Assembly and Aggregation Behavior

Pyrazole derivatives are known to be versatile building blocks in the construction of self-assembled structures. rsc.org The pyrazole ring itself can participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor, leading to the formation of dimers, trimers, and other aggregates. mdpi.com

In the case of sulfur-containing pyrazoles, additional intermolecular interactions come into play. For the related compound, 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, the three-dimensional packing in the crystal structure is stabilized by weak C-H···π and C-H···S interactions. researchgate.netmdpi.com These types of interactions, although weak, can collectively direct the self-assembly of molecules into well-defined supramolecular structures. It is therefore reasonable to infer that this compound would also exhibit similar aggregation behavior, driven by a combination of hydrogen bonding involving the pyrazole N-H, and weaker interactions involving the aromatic rings and the thiol group. The formation of metal-organic frameworks (MOFs) and coordination polymers using pyrazole-based ligands is another area of active research, where the self-assembly is directed by the coordination of the pyrazole nitrogen atoms to metal centers. nih.gov

Development of Functional Materials

The development of functional materials often relies on the specific properties of the constituent molecules. The metal-chelating ability of this compound and its derivatives is a key feature that can be harnessed for creating functional materials. Metal complexes of pyrazole derivatives have been investigated for their potential as new bioactive materials and for their interesting magnetic and electronic properties. nih.gov

By incorporating this compound as a ligand into polymeric structures or onto the surface of solid supports, materials with a high affinity for specific metal ions can be designed. Such materials could find applications in areas such as environmental remediation for the removal of heavy metal pollutants from water, or in the development of sensors where the binding of a metal ion to the material results in a detectable signal. The versatility of pyrazole chemistry allows for the tuning of these properties by modifying the substituents on the pyrazole ring. rsc.org

Photophysical Properties and Optical Applications

The photophysical properties of pyrazole derivatives are an area of growing interest, with potential applications in areas such as fluorescent probes and nonlinear optical materials.

Furthermore, derivatives of pyrazolones bearing thiosemicarbazone moieties have been investigated as potential nonlinear optical (NLO) materials. researchgate.net These compounds exhibit a high first-order hyperpolarizability, which is a measure of their NLO activity. researchgate.net The presence of a delocalized π-electron system and donor-acceptor groups within the molecule are key factors for NLO properties. Given the aromatic nature of the pyrazole and phenyl rings in this compound, it is plausible that this compound or its derivatives could also exhibit interesting photophysical and potentially NLO properties. The investigation of the luminescence of pyrazole derivatives and their metal complexes is an active area of research, with some complexes showing potential for use in light-emitting applications. nih.gov

Nonlinear Optical Properties

Nonlinear optical (NLO) materials are crucial for modern technologies like optical data storage, telecommunications, and optical signal processing. Organic compounds, particularly those with delocalized π-electron systems, are of significant interest for their NLO properties. Pyrazole and its derivatives have been identified as a promising class of organic materials expected to exhibit high NLO performance. researchgate.net The NLO response in these molecules is often enhanced by creating a "push-pull" system, where an electron-donating group (D) and an electron-accepting group (A) are connected through a π-conjugated bridge, facilitating intramolecular charge transfer (ICT).

Research into pyrazoline derivatives has shown a strong correlation between molecular structure and third-order NLO susceptibility (χ(3)). researchgate.netrsc.org By modifying the electron-accepting or donating moieties on the pyrazole ring, the NLO response can be significantly tailored. researchgate.netrsc.org For instance, studies on a series of pyrazoline derivatives demonstrated that changing the acceptor part of the molecule from a cyano (–CN) group to a nitro (–NO2) group resulted in a dramatic enhancement of the nonlinearity. researchgate.net This highlights the principle that molecular engineering is a highly effective strategy for manipulating the optical nonlinearities of pyrazole-based systems. researchgate.net

To illustrate the NLO response in related compounds, the following table presents third-order nonlinear optical susceptibility values for several pyrazoline derivatives doped in poly(methyl methacrylate) (PMMA) films, as determined by the third-harmonic generation Maker fringes technique.

| Compound Name | Abbreviation | Third-Order NLO Susceptibility χ(3) (10⁻¹³ esu) |

|---|---|---|

| 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | DCNP | 0.79 |

| (E)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile | PY-pNO2 | 5.83 |

| (E)-2-(4-cyanophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile | PY-pCN | 0.82 |

| (E)-2-(2-cyanophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile | PY-oCN | 0.74 |

| (E)-2-(4-nitrophenyl)-3-(1-(4-cyanophenyl)-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile | PY-CNpNO2 | 1.80 |

Note: The data in this table is for pyrazoline derivatives and is presented for illustrative purposes to show the range of NLO properties in related heterocyclic systems, as no direct data for this compound is available. researchgate.net

Fluorescence and Luminescence Studies

Pyrazole derivatives are recognized for their remarkable photophysical properties and synthetic versatility, making them attractive scaffolds for fluorescent probes and organic optoelectronic materials. rsc.org The fluorescence characteristics of these compounds, such as quantum yield, photostability, and emission wavelength, can be finely tuned through chemical modification. nih.gov

The pyrazole core can be incorporated into larger conjugated systems or functionalized with various groups to create fluorophores with specific properties. nih.gov For example, pyrazole derivatives have been successfully developed as "turn-on" fluorescent sensors for various metal ions. nih.gov The combination of a pyrazole derivative with other functional moieties can enhance complexing behavior and photophysical properties, making them good candidates for complexation with a wide range of metals due to the presence of nitrogen, oxygen, and sulfur donor sites. rsc.org

The introduction of a sulfur atom, as in the thiol group of this compound, can significantly influence the molecule's luminescent properties. Sulfur-containing ligands possess strong coordination abilities. mdpi.com Depending on the molecular context, a thiol group can act as a binding site for metal ions, which may lead to either fluorescence quenching or enhancement. For instance, the fluorescence of certain pyrazole-based probes is quenched by paramagnetic ions like Cu²⁺. nih.gov In other systems, the interaction of a thiol group can disrupt a photoinduced electron transfer (PET) quenching pathway, leading to a "turn-on" fluorescence response. nih.gov

Studies on thiazolyl-pyrazolines, which contain a sulfur atom within a thiazole (B1198619) ring, show that these compounds can exhibit green fluorescence in both solid and solution states, with emission wavelengths around 506–508 nm. researchgate.net The photophysical properties of pyrazole derivatives are diverse, with emission wavelengths spanning the visible spectrum depending on the specific substituents and molecular structure. researchgate.net

The following table summarizes the photophysical properties of several representative pyrazole-based compounds to demonstrate the range of fluorescence behavior within this class of molecules.

| Compound Type/Name | Excitation λ (nm) | Emission λ (nm) | Fluorescence Quantum Yield (ΦF) | Notes |

|---|---|---|---|---|

| Fused Pyrazole Probe 78 | - | 476 | 0.38 | Shifts to 492 nm with ΦF of 0.64 upon F⁻ binding. nih.gov |

| Benzimidazole-Pyrazole Derivative 52 | 326 | 474 | 0.24 | Fluorescence is quenched upon binding with Cu²⁺ (ΦF = 0.03). nih.gov |

| Thiazolyl-pyrazoline 3a | 370 | ~508 | - | Exhibits green fluorescence in acetonitrile (B52724) solution. researchgate.net |

| N-arylpyrazole 14 | 355 | 449 | 0.62 | Fluorescence is significantly quenched by Hg²⁺ ions (ΦF = 0.13). rsc.org |

| 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine 5 | 250 | 412 | 0.50 | Fluorescence is quenched upon binding with Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺. nih.gov |

Note: This table includes data for various pyrazole derivatives to illustrate the fluorescence properties of this compound class. Specific photophysical data for this compound is not available in the cited literature.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-thiol often involves the thionation of edaravone (B1671096) (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) using Lawesson's reagent. mdpi.commdpi.com While effective, this method presents opportunities for improvement in line with the principles of green chemistry. Future research is anticipated to focus on developing more environmentally benign and efficient synthetic protocols.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. dergipark.org.trrsc.orgnih.gov The application of microwave irradiation to the synthesis of pyrazole (B372694) and its derivatives has been shown to be highly effective. dergipark.org.trrsc.orgnih.gov Future investigations could explore the adaptation of the thionation reaction or entirely new synthetic pathways to this compound under microwave conditions. researchgate.net The potential benefits include a significant reduction in energy consumption and the possibility of solvent-free reactions. researchgate.net

Another promising avenue is the development of one-pot, multi-component reactions. nih.gov These reactions, where multiple starting materials react in a single synthetic operation, offer significant advantages in terms of efficiency and waste reduction. Designing a multi-component reaction for the direct synthesis of this compound from simple precursors would be a significant advancement.

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption, potential for solvent-free conditions. dergipark.org.trrsc.orgnih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, and milder reaction conditions. |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, simplified purification processes. nih.gov |

| Use of Greener Solvents | Replacement of hazardous solvents with more environmentally friendly alternatives like water or ionic liquids. |

| Catalyst-Free Synthesis | Elimination of potentially toxic and expensive catalysts, simplifying purification. researchgate.net |

Development of Advanced Catalytic Systems

The nitrogen and sulfur atoms within the this compound scaffold make it an excellent candidate as a ligand in coordination chemistry. nih.govresearch-nexus.net Pyrazole-based ligands have been successfully employed in a variety of catalytic systems, demonstrating their versatility and effectiveness. researchgate.netresearchgate.net Future research is poised to explore the potential of this compound and its derivatives as ligands for a range of catalytic transformations.

The presence of both a "soft" sulfur donor and "hard" nitrogen donors allows for the coordination of a wide variety of metal centers, from late to early transition metals. This could lead to the development of novel catalysts for reactions such as cross-coupling, hydrogenation, and polymerization. researchgate.net The electronic properties of the ligand can be fine-tuned by introducing substituents on the phenyl ring, allowing for the systematic optimization of catalytic activity.

A particularly interesting area of exploration is the concept of metal-ligand cooperation, where the ligand actively participates in the catalytic cycle. nih.gov The proton-responsive nature of the pyrazole NH group, in conjunction with the coordinating sulfur atom, could be exploited to create bifunctional catalysts for reactions such as transfer hydrogenation. nih.gov

Potential catalytic applications for metal complexes of this compound are outlined below:

| Catalytic Application | Rationale |

| Cross-Coupling Reactions | The ligand can stabilize palladium or nickel catalysts for Suzuki, Heck, and other C-C bond-forming reactions. researchgate.net |

| Hydrogenation and Transfer Hydrogenation | The proton-responsive nature of the pyrazole ring could facilitate proton transfer steps in these reactions. nih.gov |

| Polymerization | Pyrazole-based ligands have been used in olefin polymerization catalysis. researchgate.net |

| Oxidation Catalysis | The sulfur atom could play a role in mediating redox processes. |

Deeper Understanding of Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry offers a powerful lens through which to gain a deeper understanding of the structure, reactivity, and electronic properties of this compound. A key area of investigation is the thione-thiol tautomerism inherent to this class of compounds. nih.govnih.govnih.govjocpr.comresearchgate.net The equilibrium between the thiol and thione forms can significantly influence the compound's reactivity and its coordination to metal centers.

Density Functional Theory (DFT) calculations can be employed to determine the relative stabilities of the different tautomers in the gas phase and in various solvents. nih.govnih.gov These calculations can also elucidate the transition states for tautomerization, providing insights into the kinetics of this process. nih.gov Understanding the factors that influence the tautomeric equilibrium, such as solvent polarity and substituent effects, is crucial for predicting and controlling the compound's behavior in different chemical environments.

Furthermore, computational methods can be used to model the coordination of this compound to different metal ions. This can help in the rational design of new catalysts by predicting binding energies, coordination geometries, and the electronic structure of the resulting metal complexes. Such studies can guide synthetic efforts towards the most promising catalyst candidates.

Key areas for computational investigation include:

| Research Focus | Computational Method | Expected Insights |

| Tautomeric Equilibrium | DFT, ab initio methods | Relative stabilities of thiol and thione tautomers, influence of solvent and substituents. nih.govnih.gov |

| Reaction Mechanisms | Transition state theory | Elucidation of reaction pathways and activation energies for synthetic and catalytic processes. |

| Metal Complexation | Molecular mechanics, DFT | Prediction of coordination geometries, binding affinities, and electronic structures of metal complexes. |

| Spectroscopic Properties | Time-dependent DFT | Calculation and interpretation of NMR, IR, and UV-Vis spectra to aid in experimental characterization. nih.gov |

Expansion of Applications in Material Science and Analytical Techniques

The unique structural features of this compound suggest its potential for applications beyond traditional organic synthesis, particularly in the fields of material science and analytical chemistry.

In material science, pyrazole-based ligands have been utilized in the construction of Metal-Organic Frameworks (MOFs). acs.orgdigitellinc.comrsc.orgresearchgate.net These porous materials have shown promise in a variety of applications, including gas storage, separation, and sensing. acs.orgdigitellinc.comresearchgate.netresearchgate.net The ability of this compound to coordinate to metal ions through its nitrogen and sulfur atoms could be exploited to create novel MOFs with tailored properties. The presence of the thiol group could also impart specific functionalities to the MOF, such as the ability to selectively bind to heavy metals.

Another potential application in material science is as a corrosion inhibitor. nih.govacs.orgresearchgate.netmedjchem.comresearchgate.net The nitrogen and sulfur atoms in the molecule can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The efficiency of pyrazole derivatives as corrosion inhibitors for steel in acidic media has been demonstrated, and future research could focus on evaluating this compound for this purpose. nih.govacs.orgresearchgate.netmedjchem.comresearchgate.net

In the realm of analytical techniques, the chelating properties of this compound could be harnessed for the development of new sensors for metal ion detection. The binding of a metal ion to the ligand could lead to a measurable change in its spectroscopic properties, such as fluorescence or UV-Vis absorbance, forming the basis of a sensor. The use of pyrazolone-based ligands in sensors is an emerging area of research. researchgate.net

The following table highlights potential applications in material science and analytical techniques:

| Application Area | Proposed Role of this compound |

| Metal-Organic Frameworks (MOFs) | As a building block (ligand) for the construction of porous materials for gas sensing, storage, and separation. acs.orgdigitellinc.comrsc.orgresearchgate.net |

| Corrosion Inhibition | As a protective agent for metal surfaces, particularly steel, in corrosive environments. nih.govacs.orgresearchgate.netmedjchem.comresearchgate.net |

| Chemical Sensors | As a chelating agent for the selective detection of metal ions through changes in spectroscopic properties. |

| Extraction and Separation | As a ligand for the selective extraction of metal ions from aqueous solutions. |

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-1-phenyl-1H-pyrazole-5-thiol, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketothioamides or via thiolation of preformed pyrazole intermediates. For example, a multi-step approach may start with 3-methyl-1-phenyl-1H-pyrazole, followed by selective thiolation at the 5-position using phosphorus pentasulfide (P₂S₅) in anhydrous toluene under reflux . Yield optimization requires strict control of moisture (to prevent hydrolysis) and stoichiometric excess of thiolating agents. Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients, with monitoring by TLC. Reaction temperature (80–110°C) and solvent polarity significantly impact regioselectivity and byproduct formation .

Basic: How can researchers confirm the molecular structure and tautomeric forms of this compound using crystallographic and spectroscopic methods?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs ) resolves tautomeric preferences. For example, the thione (C=S) vs. thiol (S–H) form can be distinguished via bond-length analysis (C–S ≈ 1.67 Å for thione vs. ~1.82 Å for thiol). Mercury CSD 2.0 aids in visualizing packing patterns and hydrogen-bonding networks.

- Spectroscopy : NMR (¹H/¹³C) identifies tautomers: thiol protons appear as broad singlets (~3–5 ppm), while thione forms show deshielded pyrazole carbons. IR confirms S–H stretches (~2550 cm⁻¹) or C=S (~1250 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular ion peaks .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

Discrepancies often arise in regioselectivity (e.g., thiolation site) or tautomer stability. Strategies include:

- Benchmarking computational methods : Compare DFT (B3LYP/6-311+G**) calculations with experimental crystallographic data . For example, solvent effects in Gaussian simulations may better align with observed tautomer ratios.

- Kinetic vs. thermodynamic control : Vary reaction times and temperatures to isolate intermediates (e.g., using HPLC-MS). For instance, prolonged heating may favor thermodynamically stable thione forms despite predictions favoring thiols .

- Validation via isotopic labeling : Use deuterated solvents (DMSO-d₆) in NMR to track proton exchange rates, clarifying tautomer dynamics .

Advanced: How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:

Crystallization difficulties stem from tautomerism and polymorphism. Key approaches:

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation. Microseeding with analogous pyrazole-thiol crystals can induce growth .

- Temperature gradients : Gradual cooling from 50°C to 4°C promotes ordered lattice formation.

- Co-crystallization : Introduce hydrogen-bond acceptors (e.g., 4,4′-bipyridine) to stabilize specific tautomers . Data collection at synchrotron sources improves resolution for low-quality crystals .

Advanced: What advanced techniques elucidate the bioactivity mechanisms of pyrazole-5-thiol derivatives in pharmacological contexts?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinases). Validate with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

- In vitro assays : Screen for antioxidant activity via DPPH radical scavenging or SOD mimicry. Compare IC₅₀ values against structurally similar controls (e.g., 4-phenyl-1,2,4-triazole-3-thiol derivatives) .

- Metabolic stability : Use liver microsome assays (human/rat) with LC-MS to track thiol oxidation or glucuronidation, informing SAR modifications .

Basic: How should researchers handle discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Standardize assays : Replicate studies under identical conditions (e.g., cell lines, serum concentration). For example, cytotoxicity in MCF-7 vs. HEK293 cells may vary due to thiol uptake mechanisms.

- Control for tautomerism : Pre-equilibrate compound solutions in assay buffers (pH 7.4) to ensure consistent tautomer ratios .

- Meta-analysis : Use databases like ChEMBL or PubChem to aggregate data, identifying trends (e.g., logP vs. activity correlations) .

Advanced: What synthetic modifications enhance the stability and bioavailability of this compound derivatives?

Methodological Answer:

- Prodrug design : Synthesize acetyl-protected thiols (e.g., 5-acetoxy derivatives) to improve membrane permeability. Hydrolysis in vivo regenerates the active thiol .

- Coordination complexes : Form metal chelates (e.g., with Cu²⁺ or Zn²⁺) to stabilize the thiolate form, enhancing antioxidant capacity .

- Nanocarrier encapsulation : Use PLGA nanoparticles to protect thiol groups from premature oxidation, assessed via in vitro release studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.